molecular formula C13H12ClN3O3S3 B2875000 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034257-99-1

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2875000
CAS No.: 2034257-99-1
M. Wt: 389.89
InChI Key: VPTMICRXMCNICF-UHFFFAOYSA-N
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Description

The compound “N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide” is a complex organic molecule. It contains a benzo[c][1,2,5]thiadiazole core, which is a type of electron-accepting group often used in photovoltaics or as fluorescent sensors . Attached to this core are a chlorothiophene and a methoxyethyl group, both of which can modify the compound’s electronic properties.

Scientific Research Applications

Synthesis and Biological Activity

Copper(II) Complexes with N-Sulfonamide Ligands : A study reported the synthesis of new biologically active Cu(II) complexes using a sulfonamide ligand, exploring their DNA cleavage and cytotoxicity against melanoma cell lines, indicating higher activity than the platinum drug, carboplatin (Hangan et al., 2016).

Antiviral Sulfonamides : Another research synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, finding some compounds with anti-tobacco mosaic virus activity, highlighting the potential of sulfonamide derivatives in antiviral therapies (Chen et al., 2010).

Antimicrobial and Antitubercular Agents : The synthesis of thiazolopyrimidine-based sulfonamides clubbed with benzothiazole moiety was carried out to find new agents against microbial infections, including antimicrobial and antitubercular activities (Patel et al., 2014).

Carbonic Anhydrase Inhibitors for Glaucoma Treatment : Research into benzo[b]thiophene-2-sulfonamide derivatives for their potential as topically active inhibitors of ocular carbonic anhydrase showed promising ocular hypotensive agents, useful in glaucoma treatment (Graham et al., 1989).

Photodynamic Therapy for Cancer

Zinc Phthalocyanine Derivatives : The study on new zinc phthalocyanine derivatives substituted with sulfonamide groups showed high singlet oxygen quantum yield, indicating their potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).

Anticancer Activity

Sulfonamide Derivatives with Anticancer Potential : Synthesis of novel sulfonamide derivatives explored their cytotoxic activities against cancer cell lines, with some compounds showing potent anticancer activity, suggesting their potential in cancer therapy research (Ghorab et al., 2015).

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S3/c1-20-9(10-5-6-12(14)21-10)7-15-23(18,19)11-4-2-3-8-13(11)17-22-16-8/h2-6,9,15H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTMICRXMCNICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=CC2=NSN=C21)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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